4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and pyridinyl groups. Its unique structure imparts specific chemical properties and reactivity, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and 3-methyl-2-aminopyridine.
Reaction Conditions: The sulfonyl chloride is reacted with the aminopyridine in the presence of a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize yield and purity.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is utilized in several research domains:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Inhibitor studies for enzymes and proteins due to its sulfonamide group.
Medicine: Potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or proteins, inhibiting their activity.
Pathways: Interference with metabolic or signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3-dimethylbenzenesulfonamide: Lacks the pyridinyl group, resulting in different reactivity and applications.
N-(3-methylpyridin-2-yl)benzenesulfonamide: Lacks the methoxy and dimethyl groups, affecting its chemical properties.
Uniqueness
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing data on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
Structural Features
The structure includes:
- A methoxy group (-OCH₃)
- Two methyl groups attached to a benzene ring
- A sulfonamide functional group (-SO₂NH)
These features contribute to its solubility and interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
These values suggest that the compound may be particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The following table outlines the observed effects on cell viability:
Concentration (µM) | Caspase Activity (fold increase) | Morphological Changes |
---|---|---|
1.0 | 1.33 | Significant |
10.0 | 1.57 | Marked |
The compound was observed to enhance caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Targeting Specific Enzymes : The sulfonamide group may interact with bacterial enzymes critical for survival, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may lead to apoptosis.
Study on Antibacterial Efficacy
A study evaluating the antibacterial efficacy of related sulfonamides found that compounds with similar structures had significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could enhance antimicrobial potency .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, researchers treated MDA-MB-231 cells with various concentrations of the compound and assessed cell viability through MTT assays. Results showed a dose-dependent decrease in cell viability alongside increased apoptotic markers .
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-9-16-15(10)17-21(18,19)14-8-7-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKLFPMTHQDZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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